molecular formula C₁₆H₂₀Cl₃N₅ B560174 SHP099 hydrochloride CAS No. 1801747-11-4

SHP099 hydrochloride

Cat. No.: B560174
CAS No.: 1801747-11-4
M. Wt: 388.72
InChI Key: KHQHYRFUYAXWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in various cellular pathways, including development, metabolism, and cell signaling. This compound has gained significant attention due to its potential as an anticancer agent, particularly in targeting receptor-tyrosine-kinase-driven cancers .

Mechanism of Action

Target of Action

SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor that primarily targets the Src homology 2 domain-containing protein tyrosine phosphatase-2 (SHP2) . SHP2 is a key enzyme in pathways regulating tumor growth signaling and has been observed to be upregulated in various cancers . Therefore, it has gained interest as a promising anticancer drug target .

Mode of Action

This compound operates through a unique allosteric inhibition mechanism that stabilizes SHP2 protein in a self-inhibitory conformation . This results in the inhibition of SHP2’s phosphatase activity, thereby preventing it from carrying out its role in tumor growth signaling pathways .

Biochemical Pathways

SHP2 is involved in multiple oncogenic cellular signaling cascades, such as the RAS-ERK and JAK-STAT pathways . By inhibiting SHP2, this compound disrupts these pathways, leading to a reduction in tumor growth signaling . For instance, SHP2 has been found to play a core role in oncogenic KRAS-driven tumors, particularly KRAS mutant non-small cell lung cancer, which heavily relies on SHP2’s activity .

Result of Action

The inhibition of SHP2 by this compound has been shown to have potent anticancer activity . For example, it has been found to prevent lipopolysaccharide-induced acute lung injury in mice . Furthermore, it has been shown to relieve acute lung injury and significantly increase animal survival when administered to mice with acute lung injury and sepsis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of delivery can impact the efficacy of the drug. One study developed multilayer coatings for localized delivery of SHP099 to improve upon current cancer therapies . This method of delivery was found to overcome common complications of systemic chemotherapeutic administration, while maximizing SHP099 efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SHP099 hydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of cyclodextrin-mediated host-guest interactions in polyelectrolyte multilayer films for the localized delivery of SHP099 . The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of intermediates, purification steps, and quality control measures to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

SHP099 hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound include various intermediates and final compounds that exhibit potent anticancer activity .

Scientific Research Applications

SHP099 hydrochloride has a wide range of scientific research applications, including:

Properties

IUPAC Name

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQHYRFUYAXWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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